![molecular formula C18H18N6S B4532989 2-methyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4532989.png)
2-methyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]thieno[2,3-d]pyrimidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, including the copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) for triazole derivatives and various cyclization reactions for pyrimidine analogs. For instance, compounds like N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives have been synthesized and evaluated for their potential as Bcr-Abl inhibitors, showcasing the versatility of these chemical frameworks in drug discovery (Arioli et al., 2011).
Molecular Structure Analysis
The crystal structure and theoretical studies, including Density Functional Theory (DFT) calculations, play a crucial role in understanding the molecular conformation, stability, and reactivity of such compounds. For example, crystal structure and DFT studies of similar molecules, such as 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, provide insights into their electronic structure properties, molecular geometry, and potential biological activity (Murugavel et al., 2014).
Chemical Reactions and Properties
These compounds participate in various chemical reactions that modify their structure and enhance their biological activities. The chemical reactivity, including the potential for substitutions, additions, and cyclization reactions, significantly influences their pharmacological properties. The synthesis of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives illustrates the chemical versatility of the pyrimidine and triazole moieties in constructing complex heterocyclic systems (Davoodnia et al., 2008).
Scientific Research Applications
Crystal Structure and DFT Studies
Compounds with structural similarities to "2-methyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]thieno[2,3-d]pyrimidin-4-amine" have been synthesized and characterized to understand their molecular conformation and stability, which is crucial for their biological activities. For example, the synthesis and structural characterization of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, and its DFT studies, provide insights into the molecular structure, electronic properties, and potential bioactivity based on its molecular framework (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).
Antioxidant Activity
The synthesis of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives has been explored for their in vitro antioxidant activity. These compounds have shown significant radical scavenging activity, suggesting their potential use in treating oxidative stress-related diseases (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Serotonin Receptor Antagonism
Some derivatives, like 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, have been prepared and evaluated for their affinity and selectivity towards the serotonin 5-HT6 receptor, demonstrating potent antagonist activity. This highlights the therapeutic potential of such compounds in neuropsychiatric and neurodegenerative disorders (Ivachtchenko et al., 2010).
Antitumor and Antimicrobial Activities
Further research into thieno[2,3-d]pyrimidine derivatives has shown that these compounds possess notable antimicrobial and anticancer activities. For instance, the synthesis and evaluation of substituted tricyclic compounds have revealed significant anti-bacterial and anti-fungal activities, which could lead to the development of new therapeutic agents for treating various infections (Mittal, Sarode, & Vidyasagar, 2011).
properties
IUPAC Name |
2-methyl-N-[1-phenyl-3-(1,2,4-triazol-1-yl)propyl]thieno[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6S/c1-13-21-17(15-8-10-25-18(15)22-13)23-16(14-5-3-2-4-6-14)7-9-24-12-19-11-20-24/h2-6,8,10-12,16H,7,9H2,1H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRIZCRJCKEABS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=CSC2=N1)NC(CCN3C=NC=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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